1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
1-[(2,4-Dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a 2,4-dichlorobenzyl substituent at the N-1 position of the bicyclic benzodiazolone scaffold. Its molecular formula is C₁₄H₁₀Cl₂N₂O, with a molecular weight of 293.15 g/mol. The 2,4-dichlorophenyl group enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors, through halogen-bonding interactions .
Structural studies of related benzodiazol-2-one derivatives suggest that the 2-oxo group in the diazolone ring contributes to hydrogen-bonding interactions, while the dichlorophenyl moiety may confer selectivity in target binding .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-10-6-5-9(11(16)7-10)8-18-13-4-2-1-3-12(13)17-14(18)19/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCFOMXFRZFLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2,4-dichlorobenzyl chloride with benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-[(2,4-Dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibit significant antimicrobial properties. Studies have shown that derivatives of benzodiazoles can inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated that certain benzodiazole derivatives displayed potent activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in developing new antimicrobial agents .
Anti-Cancer Properties
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Research has explored the potential of benzodiazole derivatives in cancer therapy, focusing on their ability to induce apoptosis in cancer cells. For example, a related study highlighted that specific modifications to the benzodiazole structure could enhance its cytotoxic effects against various cancer cell lines .
Neurological Effects
Benzodiazole derivatives are also being investigated for their neuroprotective effects. Some studies suggest that these compounds may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotection against oxidative stress .
Agricultural Applications
Pesticide Development
The compound has been studied for its potential use as a pesticide. Its structural similarity to known agrochemicals suggests that it may possess herbicidal or insecticidal properties. Research has indicated that modifications to the benzodiazole structure can lead to enhanced efficacy against specific pests or plant diseases .
Plant Growth Regulation
Additionally, compounds like this compound may serve as plant growth regulators. Studies have shown that certain benzodiazoles can influence plant growth processes by modulating hormonal pathways, potentially leading to improved crop yields and stress resistance .
Materials Science Applications
Polymeric Composites
The incorporation of benzodiazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Research indicates that these compounds can act as effective stabilizers in polymer formulations, improving their performance under thermal stress .
Nanotechnology
In nanotechnology, benzodiazole derivatives have been utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be tailored for applications in drug delivery systems or as catalysts in chemical reactions due to their unique electronic properties .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth (MIC values < 10 µg/mL) against Staphylococcus aureus. |
| Study B | Anti-Cancer Properties | Induced apoptosis in human cancer cell lines with IC50 values ranging from 5 to 15 µM. |
| Study C | Pesticide Development | Showed effective control over aphid populations with a 70% reduction at field application rates. |
| Study D | Polymeric Composites | Enhanced thermal stability of polymer composites by up to 30% when incorporated at 5% weight fraction. |
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The compound may interact with proteins and nucleic acids, affecting their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- While the target compound contains a benzodiazol-2-one core, bromuconazole and propiconazole utilize triazole rings paired with dichlorophenyl groups for antifungal activity. This suggests that the diazolone scaffold may offer distinct binding properties compared to triazoles in agrochemical contexts .
Substituent Effects on Physicochemical Properties
| Compound Name | Substituent Pattern | LogP* (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 1-[(2,4-Dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | 2,4-Dichlorobenzyl | 3.8 | <0.1 (aqueous) |
| 1-[(4-Trifluoromethylphenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | 4-Trifluoromethylbenzyl | 3.5 | 0.2 (DMSO) |
| 1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | Cyclohexenyl | 2.9 | 1.5 (DMSO) |
Key Observations :
- The 2,4-dichlorophenyl group increases hydrophobicity (higher LogP) compared to trifluoromethyl or cyclohexenyl substituents, which may affect membrane permeability in biological systems .
- Solubility trends correlate with substituent polarity: cyclohexenyl analogs exhibit better solubility in DMSO .
Biological Activity
The compound 1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a member of the benzodiazole family, known for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.19 g/mol. The presence of the dichlorophenyl group is significant for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Tyrosinase Inhibition : Analogous compounds have been shown to inhibit tyrosinase activity, which is crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : The compound demonstrates strong antioxidant properties by scavenging free radicals. This activity is beneficial in reducing oxidative stress-related diseases .
- Cytotoxic Effects : Studies have evaluated the cytotoxicity of related benzodiazole derivatives against cancer cell lines. These compounds often exhibit selective toxicity towards tumor cells while sparing normal cells .
Table 1: Summary of Biological Activities
Case Studies
Several studies have focused on the biological effects of benzodiazole derivatives similar to this compound:
- Study on Tyrosinase Inhibition : A study demonstrated that analogs effectively inhibited tyrosinase activity in B16F10 melanoma cells. The most potent inhibitors showed IC50 values lower than those of standard agents like kojic acid .
- Antioxidant Efficacy Evaluation : In vitro tests revealed that certain analogs scavenged up to 93% of DPPH radicals at high concentrations, indicating their potential as antioxidants in cosmetic formulations aimed at skin health .
- Cytotoxicity Assessment : A cytotoxicity assay on various cancer cell lines showed that some derivatives had IC50 values in the low micromolar range, suggesting significant anticancer potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
